molecular formula C6H13N3O2 B14401322 Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate CAS No. 88014-78-2

Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate

Cat. No.: B14401322
CAS No.: 88014-78-2
M. Wt: 159.19 g/mol
InChI Key: ZKOYFGLKAKSLII-UHFFFAOYSA-N
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Description

Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate is a chemical compound known for its unique structure and properties It is a member of the triazene family, which is characterized by the presence of a triazene group (-N=N-N-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate typically involves the reaction of isopropyl alcohol with 3,3-dimethyl-1-triazene-1-carboxylic acid. The reaction is usually carried out under controlled conditions, with the use of a catalyst to facilitate the formation of the ester bond. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazene group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazene derivatives.

Scientific Research Applications

Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazene derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate: Unique due to its specific triazene structure.

    Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxamide: Similar structure but with an amide group instead of an ester.

    This compound derivatives: Various derivatives with different substituents on the triazene group.

Uniqueness

This compound is unique due to its ester functional group, which imparts specific reactivity and properties. This makes it distinct from other triazene compounds and allows for unique applications in research and industry.

Properties

CAS No.

88014-78-2

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

propan-2-yl N-(dimethylhydrazinylidene)carbamate

InChI

InChI=1S/C6H13N3O2/c1-5(2)11-6(10)7-8-9(3)4/h5H,1-4H3

InChI Key

ZKOYFGLKAKSLII-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N=NN(C)C

Origin of Product

United States

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